(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a
Overview
Description
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] is a chiral organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] typically involves the reaction of a phosphorus-containing precursor with a suitable chiral ligand. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction may be carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is the reactive center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce various organophosphorus derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] is used as a ligand in asymmetric catalysis, helping to produce chiral products with high enantioselectivity.
Biology
In biological research, such compounds can be used as probes to study enzyme mechanisms or as inhibitors for specific biochemical pathways.
Medicine
Industry
Industrially, these compounds are used in the synthesis of advanced materials, including polymers and nanomaterials, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing their activity and leading to the desired chemical or biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral organophosphorus compounds such as:
- ®-(-)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a]
- (S)-(+)-Phospholane
- ®-(-)-Phospholane
Uniqueness
What sets (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a] apart is its specific chiral configuration and the presence of the dioxa-phospha-cyclohepta ring structure, which imparts unique reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40NO3P/c1-3-7-19-17(5-1)9-11-21-23(19)24-20-8-4-2-6-18(20)10-12-22(24)28-29(27-21)25-13-15-26-16-14-25/h17-24H,1-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXACWBKUOEFKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)N6CCOCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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